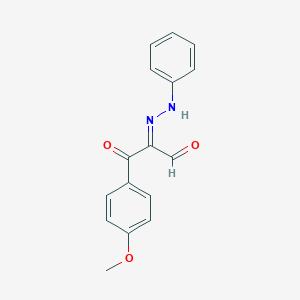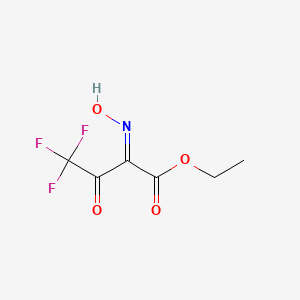
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated control systems: To maintain precise reaction conditions.
Efficient purification processes: To remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms oxidized derivatives.
Reduction: Using reducing agents, it can be converted to reduced forms.
Substitution: It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target proteins: Modulating their activity and function.
Interacting with cellular pathways: Influencing biochemical processes within cells.
Inducing specific responses: Leading to desired therapeutic or chemical outcomes.
Comparación Con Compuestos Similares
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable reactivity profile but distinct applications.
Compound C: Exhibits similar biological activity but varies in its mechanism of action.
Uniqueness: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is unique due to its specific combination of structural features and reactivity, which distinguishes it from other similar compounds. Its versatility in various applications further highlights its significance in scientific research and industry.
Propiedades
IUPAC Name |
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-7-12(8-10-14)16(20)15(11-19)18-17-13-5-3-2-4-6-13/h2-11,17H,1H3/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOCFCLSXUXIR-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B7786882.png)
![(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786887.png)

![(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea](/img/structure/B7786907.png)
![(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B7786912.png)

![3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7786931.png)
![(2E)-2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7786936.png)
![(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786943.png)
![(2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one](/img/structure/B7786961.png)
![N-[(E)-[3-(furan-2-yl)pyrazol-4-ylidene]amino]-3-methylaniline](/img/structure/B7786963.png)

![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B7786987.png)
